molecular formula C13H27NO B13296104 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol

Cat. No.: B13296104
M. Wt: 213.36 g/mol
InChI Key: OVEVDEOBJBFKSD-UHFFFAOYSA-N
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Description

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound that belongs to the class of cycloalkylamines This compound features a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an amino group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanone with an appropriate amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both an amino and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C13H27NO/c1-9(2)12-6-5-10(3)7-13(12)14-11(4)8-15/h9-15H,5-8H2,1-4H3

InChI Key

OVEVDEOBJBFKSD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)NC(C)CO)C(C)C

Origin of Product

United States

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